PI4KIIIbeta-IN-10

Description

Structure

3D Structure

Properties

IUPAC Name |

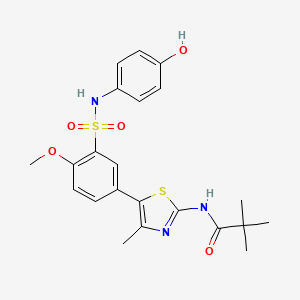

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUYFBRIGUAKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022543 | |

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881233-39-1 | |

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PI4KIIIbeta-IN-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ). This document details its molecular target, downstream cellular effects, and its activity in relevant assays, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of PI4P Synthesis

This compound exerts its effects through the direct and potent inhibition of the lipid kinase PI4KIIIβ.[1][2] PI4KIIIβ is a key enzyme responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus and trans-Golgi network (TGN).[3][4] By inhibiting PI4KIIIβ, this compound effectively depletes the pool of PI4P in these crucial cellular compartments. This disruption of PI4P homeostasis is the primary event that triggers a cascade of downstream cellular consequences.

Quantitative Inhibitor Profile

This compound has been characterized as a highly potent and selective inhibitor of PI4KIIIβ. The following tables summarize the key quantitative data regarding its inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. PI4KIIIβ | Reference |

| PI4KIIIβ | 3.6 | - | [1][2][5] |

| PI3KC2γ | ~1,000 | >277-fold | [2][6] |

| PI4KIIIα | ~3,000 | >833-fold | [2][6] |

| PI3Kα | ~10,000 | >2777-fold | [2][6] |

| PI4K2α | >20,000 (<20% inhibition at 20 µM) | >5555-fold | [2][5] |

| PI4K2β | >20,000 (<20% inhibition at 20 µM) | >5555-fold | [2][5] |

| PI3Kβ | >20,000 (<20% inhibition at 20 µM) | >5555-fold | [2][5] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Endpoint | Value (µM) | Reference |

| Antiviral Activity | Huh7.5 (HCV replicon) | EC50 | 1.3 | [1][7] |

| Cytotoxicity | Huh7.5 | CC50 | >32 | [1][2][7] |

Signaling Pathways and Cellular Consequences

The depletion of PI4P at the Golgi by this compound disrupts several critical cellular processes that are dependent on this phosphoinositide.

Disruption of Golgi Trafficking and Secretion

PI4P is a crucial lipid for the structural integrity and function of the Golgi apparatus.[3][4] It acts as a docking site for a variety of effector proteins that regulate vesicular trafficking and the transport of lipids and proteins from the Golgi to other destinations within the cell.[4][8] Inhibition of PI4KIIIβ by this compound leads to a reduction in Golgi-derived PI4P, which is expected to impair secretory pathways and the proper sorting of cargo.

References

- 1. This compound | PI4KIIIβ inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | PI3K | PI4K | TargetMol [targetmol.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Coordination of Golgi functions by phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PI4KIIIbeta-IN-10: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ). The document details the quantitative data associated with its activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to PI4KIIIβ and its Role in Disease

Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, primarily responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This lipid product is a key component of cellular membranes, particularly at the Golgi apparatus, and serves as a precursor for other important signaling molecules like PIP2 and PIP3.[1] PI4KIIIβ plays a vital role in various cellular processes, including membrane trafficking and signal transduction.

Crucially, a growing body of evidence has implicated PI4KIIIβ as a critical host factor for the replication of a wide range of RNA viruses.[2][3][4] Viruses such as Hepatitis C Virus (HCV), poliovirus, rhinoviruses, and coronaviruses hijack the host cell's PI4KIIIβ to create specialized PI4P-enriched membranous structures known as replication organelles.[2][4][5] These organelles provide a scaffold for the assembly of the viral replication machinery, enabling efficient viral genome replication.[2][5] Consequently, inhibiting PI4KIIIβ has emerged as a promising broad-spectrum antiviral strategy.[3]

Discovery and Development of this compound

This compound was developed through a structure-based drug design approach, starting from the known PI4K inhibitor PIK93.[1] While potent, PIK93 exhibited significant cross-reactivity with Class I and III phosphoinositide 3-kinases (PI3Ks). The development of this compound (referred to as compound 10 in the primary literature) aimed to enhance both potency and selectivity for PI4KIIIβ.[1] This effort led to a molecule with a more than 5-fold increase in potency against PI4KIIIβ and over 1000-fold greater selectivity against related lipid kinases like PI3Kγ and vps34.[1]

Development Workflow

The development of this compound followed a rational, structure-guided optimization process.

Caption: Development workflow of this compound.

Quantitative Data

This compound is a highly potent inhibitor of PI4KIIIβ with an IC50 of 3.6 nM.[6] It demonstrates excellent selectivity over other related lipid kinases.

| Target Kinase | IC50 | Reference |

| PI4KIIIβ | 3.6 nM | [6] |

| PI3KC2γ | ~1 µM | [6] |

| PI4KIIIα | ~3 µM | [6] |

| PI3Kα | ~10 µM | [6] |

| PI4K2α | >20 µM (<20% inhibition) | [6] |

| PI4K2β | >20 µM (<20% inhibition) | [6] |

| PI3Kβ | >20 µM (<20% inhibition) | [6] |

In cellular assays, this compound effectively inhibits the replication of Hepatitis C Virus (HCV) with minimal cytotoxicity.

| Assay | Value | Reference |

| HCV Replication IC50 | 1.3 µM | |

| Cytotoxicity CC50 | >32 µM |

Signaling Pathway

PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway. Its inhibition by this compound disrupts the production of PI4P, which is essential for the formation of viral replication organelles.

Caption: PI4KIIIβ signaling pathway in viral replication.

Experimental Protocols

Lipid Kinase Assay (Membrane Capture Assay)

This protocol is used to determine the in vitro potency of inhibitors against PI4KIIIβ.

Materials:

-

Recombinant PI4KIIIβ enzyme

-

L-α-Phosphatidylinositol (PI)

-

DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)

-

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

-

γ-³²P-ATP

-

Kinase Assay Buffer (20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl₂, 0.075 mM Triton X-100, 0.5 mM EGTA, 1 mM DTT)

-

Bovine Serum Albumin (BSA)

-

This compound or other test inhibitors

-

10% DMSO

-

0.2 µm nitrocellulose membrane

-

Wash Buffer (1M NaCl, 1% Phosphoric Acid)

-

Phosphor screen

-

Typhoon 9500 phosphorimager or equivalent

Procedure:

-

Prepare PI:DOPS:DOPC liposomes by sonicating L-α-Phosphatidylinositol and DOPS:DOPC lipids in water to a final concentration of 1 mg/mL.

-

Prepare the inhibitor solution by diluting the test compound (e.g., this compound) in 10% DMSO and kinase assay buffer to a 5x final concentration.

-

In a 2.5x reaction mix, combine the kinase assay buffer, PI:DOPS:DOPC liposomes, BSA, and recombinant PI4KIIIβ enzyme in a total volume of 10 µL.

-

Add 5 µL of the 5x inhibitor solution to the enzyme mixture and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a 2.5x solution containing cold ATP and γ-³²P-ATP. The final reaction conditions should be: 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl₂, 0.075 mM Triton X-100, 0.5 mM EGTA, 1 mM DTT, 100 µM PI, 500 ng/µL BSA, 2.5 nM PI4KIIIβ, 2% DMSO, 10 µM ATP, and 1 µCi γ-³²P-ATP.

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Spot 4 µL of the completed reaction onto a 0.2 µm nitrocellulose membrane.

-

Dry the membrane for 5 minutes under a heat lamp.

-

Wash the membrane once for 30 seconds, followed by six 5-minute washes with the Wash Buffer.

-

Dry the membrane for 20 minutes under a heat lamp.

-

Expose the dried membrane to a phosphor screen overnight.

-

Image the screen using a phosphorimager (e.g., Typhoon 9500).

-

Quantify the signal intensities to determine the level of kinase inhibition.

HCV Replication Assay (Luciferase Reporter Assay)

This cell-based assay is used to measure the antiviral activity of inhibitors against HCV.

Materials:

-

Huh-7.5.1 cells (or other suitable human hepatoma cell line)

-

HCV reporter virus expressing a luciferase gene (e.g., Renilla or Firefly luciferase)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound or other test inhibitors

-

DMSO (vehicle control)

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed Huh-7.5.1 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in cell culture medium.

-

Remove the culture medium from the cells and add the medium containing the serially diluted inhibitor. Also, include a vehicle control (DMSO) and a no-treatment control.

-

Infect the cells with the HCV luciferase reporter virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity in each well using a luminometer.

-

Separately, assess cell viability in a parallel plate treated with the same concentrations of the inhibitor using a suitable assay (e.g., CellTiter-Glo or MTT) to determine the CC50.

-

Calculate the IC50 value for HCV replication inhibition by plotting the luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and highly selective inhibitor of PI4KIIIβ, developed through a rigorous structure-based design approach. Its ability to effectively block HCV replication in cellular models with low cytotoxicity highlights the potential of targeting host factors for antiviral therapy. The detailed experimental protocols and an understanding of the underlying signaling pathway provide a solid foundation for further research and development of PI4KIIIβ inhibitors as broad-spectrum antiviral agents.

References

- 1. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

Structural Characterization of PI4KIIIbeta-IN-10 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and quantitative aspects of the binding between the potent inhibitor PI4KIIIbeta-IN-10 and its target, Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). The information presented herein is curated for professionals in the fields of cell biology, virology, and oncology research, as well as those involved in kinase inhibitor development.

Introduction

Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[1][2] This lipid messenger is vital for maintaining Golgi structure, regulating membrane trafficking, and facilitating the replication of numerous RNA viruses, including poliovirus and hepatitis C virus.[1][3] The critical role of PI4KIIIβ in these pathological processes has made it a significant target for therapeutic intervention.

This compound has emerged as a highly potent and selective inhibitor of PI4KIIIβ.[4][5][6][7][8][9] Its development has been instrumental in elucidating the cellular functions of this kinase and presents a promising scaffold for the design of novel antiviral and anticancer agents.[1][3] This guide will detail the binding characteristics of this compound, the experimental methodologies used for its characterization, and the broader signaling context of its target.

Quantitative Binding and Selectivity Data

The potency and selectivity of this compound have been rigorously quantified through various enzymatic assays. The following tables summarize the key inhibitory concentrations (IC50) and selectivity profile against a panel of related lipid kinases.

| Target | Inhibitor | IC50 (nM) |

| PI4KIIIβ | This compound | 3.6[4][5][6][7][8][9] |

Table 1: Potency of this compound against PI4KIIIβ.

| Kinase | This compound Inhibition |

| PI3KC2γ | Weak inhibition (IC50 ~1 µM)[4][6][7] |

| PI3Kα | Weak inhibition (IC50 ~10 µM)[6][7] |

| PI4KIIIα | Weak inhibition (IC50 ~3 µM)[6][7] |

| PI4K2α | <20% inhibition at 20 µM[4][6][7] |

| PI4K2β | <20% inhibition at 20 µM[4][6][7] |

| PI3Kβ | <20% inhibition at 20 µM[4][6][7] |

Table 2: Selectivity Profile of this compound. this compound demonstrates over 200-fold selectivity for PI4KIIIβ over other tested kinases.[6]

Structural Basis of Inhibition

The molecular basis for the potent and selective inhibition of PI4KIIIβ by the inhibitor series including this compound was elucidated through X-ray crystallography. While the co-crystal structure was determined with a closely related analog (compound 9), it provides critical insights into the binding mode of this compound due to their structural similarity.[1]

The inhibitor binds in the ATP-binding pocket of the kinase domain of PI4KIIIβ.[1] Key interactions include:

-

Hinge Region Interaction: Two hydrogen bonds are formed between the thiazole and acetamide moieties of the inhibitor and the backbone amide and carbonyl groups of Valine 598 in the hinge region of the kinase.[1]

-

Catalytic Loop Interaction: A hydrogen bond is formed between the sulfonamide group of the inhibitor and the catalytic Lysine 549.[1]

-

Specificity Pocket Interaction: A crucial hydrogen bond is formed between the para-hydroxy group on the N-phenol sulfonamide of the inhibitor and the carbonyl group of Glycine 660, contributing to the inhibitor's specificity.[1]

These interactions collectively anchor the inhibitor in a crescent shape that conforms to the active site, effectively blocking ATP binding and subsequent phosphotransfer activity.[1]

Experimental Protocols

The characterization of this compound binding relies on a combination of biochemical and structural biology techniques.

Lipid Kinase Assay (ADP-Glo™ Assay)

This assay is a common method to determine the inhibitory activity of compounds against lipid kinases.[10]

-

Enzyme and Substrate Preparation: Recombinant PI4KIIIβ enzyme is used. The lipid substrate, such as L-α-Phosphatidylinositol, is prepared in a vesicle solution (e.g., with DOPS:DOPC).[8]

-

Inhibitor Preparation: this compound is serially diluted to various concentrations in a suitable solvent like DMSO.[8]

-

Reaction Setup: The kinase, lipid substrate, and inhibitor are combined in a reaction buffer (e.g., 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT).[8] The mixture is incubated to allow for inhibitor binding.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP, including a tracer amount of γ-³²P-ATP.[8] The reaction is allowed to proceed for a set time and then terminated.

-

Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured using the ADP-Glo™ kinase assay system. This involves converting the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Alternatively, the incorporation of ³²P into the lipid substrate can be measured by spotting the reaction mixture onto a membrane, washing away unincorporated ATP, and quantifying the radioactivity.[8]

-

Data Analysis: The luminescent or radioactive signal is plotted against the inhibitor concentration to determine the IC50 value.

X-ray Crystallography

Determining the co-crystal structure of an inhibitor bound to its target provides atomic-level detail of the interaction.

-

Protein Expression and Purification: A construct of PI4KIIIβ, often truncated to remove flexible regions and improve crystallization propensity, is expressed in a suitable system (e.g., insect cells).[1][11] The protein is then purified to homogeneity using chromatographic techniques.

-

Complex Formation: The purified PI4KIIIβ is incubated with the inhibitor in excess to ensure saturation of the binding site.

-

Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening to identify conditions that yield well-diffracting crystals. This involves varying parameters such as precipitant concentration, pH, and temperature.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final atomic coordinates of the structure.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the PI4KIIIβ signaling pathway, the experimental workflow for its structural characterization, and the logical relationship of inhibitor binding.

Caption: PI4KIIIβ Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Characterizing this compound Binding.

Caption: Logical Relationship of Competitive Inhibition by this compound.

Conclusion

This compound is a powerful research tool for dissecting the physiological and pathological roles of PI4KIIIβ. Its high potency and selectivity, elucidated through rigorous biochemical and structural studies, provide a solid foundation for its use in target validation and as a lead compound for the development of novel therapeutics. This guide has summarized the key quantitative data, experimental methodologies, and the structural basis of its interaction, offering a comprehensive resource for researchers in the field.

References

- 1. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uochb.cz [uochb.cz]

- 3. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | PI3K | PI4K | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | PI4KIIIβ inhibitor | Probechem Biochemicals [probechem.com]

- 10. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

PI4KIIIbeta-IN-10: A Technical Guide to its Effects on Membrane Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ). We delve into its mechanism of action, its profound effects on membrane trafficking, and the underlying signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction to PI4KIIIβ and its Role in Membrane Trafficking

Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ) is a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus and trans-Golgi network (TGN).[1][2] This localized production of PI4P is essential for regulating the structural integrity and function of the Golgi, serving as a docking site for effector proteins that mediate vesicular trafficking, protein sorting, and lipid transport.[1][3][4] Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including viral infections and cancer, making it a compelling target for therapeutic intervention.[5][6][7]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI4KIIIβ.[8][9][10][11][12][13][14] Its ability to specifically target PI4KIIIβ with minimal off-target effects on other lipid kinases makes it an invaluable tool for dissecting the specific functions of this enzyme in cellular processes.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.

| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases | Reference |

| PI4KIIIβ | 3.6 | >200-fold selective over class I and class III PI3Ks. Weak inhibition of PI3KC2γ (~1 µM), PI3Kα (~10 µM), and PI4KIIIα (~3 µM). <20% inhibition at up to 20 µM for PI4K2α, PI4K2β, and PI3Kβ. | [8][9][10][11][12][13][14] |

Effects of this compound on Membrane Trafficking

Inhibition of PI4KIIIβ by this compound leads to a rapid depletion of PI4P at the Golgi apparatus. This has significant consequences for membrane trafficking, primarily by disrupting the recruitment of PI4P-binding effector proteins essential for the formation and transport of vesicles from the TGN.

Disruption of Golgi Structure and Function

Treatment with this compound can lead to fragmentation of the Golgi apparatus, a hallmark of disrupted Golgi function.[3][10] This structural change is a direct consequence of the loss of PI4P-dependent recruitment of proteins that maintain the Golgi's stacked cisternal architecture.

Inhibition of Protein Secretion

A primary function of the Golgi is to sort and dispatch newly synthesized proteins to their final destinations. This compound has been shown to block the transport of secreted and membrane-bound proteins from the TGN to the plasma membrane. This is a critical effect with implications for a wide range of cellular functions, including signaling and cell-to-cell communication.

Signaling Pathway

PI4KIIIβ is a key node in a signaling pathway that regulates membrane trafficking from the Golgi. Its activity is modulated by upstream regulators, and its product, PI4P, recruits a host of downstream effectors.

Caption: PI4KIIIβ signaling pathway at the Golgi.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Lipid Kinase Assay

This assay measures the enzymatic activity of PI4KIIIβ and its inhibition by this compound.

Materials:

-

Recombinant PI4KIIIβ enzyme

-

This compound

-

L-α-Phosphatidylinositol (PI) substrate

-

DOPS:DOPC lipids

-

Kinase assay buffer (e.g., 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)

-

[γ-³²P]ATP

-

BSA

-

0.2 µm nitrocellulose membrane

-

Wash buffer (1M NaCl, 1% Phosphoric Acid)

-

Phosphor screen and imager

Procedure:

-

Prepare liposomes containing PI by sonication of PI and DOPS:DOPC lipids in water.

-

Prepare a 2.5x reaction mix containing kinase assay buffer, liposomes, BSA, and recombinant PI4KIIIβ.

-

Prepare serial dilutions of this compound in 10% DMSO and kinase assay buffer.

-

Add 5 µL of the inhibitor solution (or DMSO control) to 10 µL of the reaction mix and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a 2.5x ATP mix containing cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Spot 4 µL of the reaction mixture onto a nitrocellulose membrane.

-

Dry the membrane under a heat lamp for 5 minutes.

-

Wash the membrane once for 30 seconds and then six times for 5 minutes each with wash buffer.

-

Dry the membrane under a heat lamp for 20 minutes.

-

Expose the membrane to a phosphor screen overnight.

-

Image the screen using a phosphorimager and quantify the signal intensity to determine the extent of inhibition.

VSVG-tsO45-GFP Trafficking Assay

This cell-based assay visualizes and quantifies the transport of a temperature-sensitive viral glycoprotein (VSVG-tsO45-GFP) from the Golgi to the plasma membrane.

Materials:

-

HeLa or COS-7 cells

-

Plasmid encoding VSVG-tsO45-GFP

-

Transfection reagent

-

Complete cell culture medium

-

This compound

-

Cycloheximide (optional, to inhibit new protein synthesis)

-

Paraformaldehyde (for fixation)

-

DAPI (for nuclear staining)

-

Confocal microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate.

-

Transfect cells with the VSVG-tsO45-GFP plasmid using a suitable transfection reagent.

-

Incubate the cells at the non-permissive temperature of 40°C for 16-24 hours. At this temperature, the VSVG-GFP protein is misfolded and retained in the endoplasmic reticulum (ER).

-

(Optional) Add cycloheximide (e.g., 100 µg/mL) 30 minutes before shifting the temperature to block further protein synthesis.

-

Prepare different concentrations of this compound in pre-warmed complete medium.

-

Shift the cells to the permissive temperature of 32°C by replacing the medium with the medium containing the desired concentration of this compound or DMSO as a control. At 32°C, the VSVG-GFP protein folds correctly and is transported from the ER to the Golgi.

-

Incubate the cells at 32°C for various time points (e.g., 0, 30, 60, 90, 120 minutes) to allow for trafficking to the plasma membrane.

-

At each time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Image the cells using a confocal microscope.

-

Quantify the amount of VSVG-GFP at the plasma membrane versus the amount retained in the Golgi for each condition and time point. This can be done by measuring the fluorescence intensity in defined regions of interest (ROIs).

Immunofluorescence Staining for Golgi Morphology

This protocol allows for the visualization of the Golgi apparatus and the assessment of its morphology following treatment with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-TGN46)

-

Fluorophore-conjugated secondary antibody

-

DAPI

-

Confocal microscope

Procedure:

-

Treat cells with the desired concentration of this compound or DMSO for a specified time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips with mounting medium containing DAPI.

-

Image the Golgi apparatus using a confocal microscope and analyze its morphology (e.g., fragmentation, dispersion).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experiments described above.

Caption: Workflow for the in vitro lipid kinase assay.

Caption: Workflow for the VSVG-tsO45-GFP trafficking assay.

Caption: Workflow for immunofluorescence analysis of Golgi morphology.

Conclusion

This compound is a powerful research tool for investigating the role of PI4KIIIβ in membrane trafficking and other cellular processes. Its high potency and selectivity allow for precise dissection of the functions of this kinase. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to study the effects of this compound and to further explore the therapeutic potential of targeting PI4KIIIβ. As our understanding of the intricate regulation of membrane trafficking continues to grow, so too will the importance of specific chemical probes like this compound in advancing the frontiers of cell biology and drug discovery.

References

- 1. biotium.com [biotium.com]

- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sample preparation of secreted proteins for western blot | Abcam [abcam.com]

- 5. Measuring single‐cell protein secretion in immunology: Technologies, advances, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Visualization of Protein Sorting at the Trans-Golgi Network and Endosomes Through Super-Resolution Imaging [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantification of Protein Exit at the Trans-Golgi Network | Springer Nature Experiments [experiments.springernature.com]

- 9. rupress.org [rupress.org]

- 10. Highly Attenuated Recombinant Vesicular Stomatitis Virus VSV-12′GFP Displays Immunogenic and Oncolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Kinetic Analysis of Secretory Protein Traffic and Characterization of Golgi to Plasma Membrane Transport Intermediates in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Golgi Forward Trafficking Requires GOLPH3-Driven, PI4P-Dependent Membrane Curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Potent and Selective Chemical Probe PI4KIIIbeta-IN-10: A Technical Guide to Unraveling PI4KIIIbeta Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ). This document details its mechanism of action, selectivity, and its application as a chemical probe to elucidate the diverse functions of PI4KIIIβ in cellular processes, viral replication, and disease. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery.

Introduction to PI4KIIIbeta and the Chemical Probe this compound

Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ) is a crucial enzyme that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other important phosphoinositides. PI4KIIIβ is implicated in a wide array of cellular functions, including membrane trafficking, cytoskeletal organization, and signal transduction. Notably, it plays a critical role as a host factor for the replication of a broad range of RNA viruses, including Hepatitis C Virus (HCV) and enteroviruses, by facilitating the formation of viral replication organelles. Its involvement in cancer progression, particularly through the PI3K/Akt signaling pathway, has also been established.

This compound has emerged as a powerful chemical probe for studying the physiological and pathological roles of PI4KIIIβ. Its high potency and selectivity allow for the precise dissection of PI4KIIIβ-dependent pathways, making it an invaluable tool for both basic research and preclinical drug development.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][3][4][5][6]

| Target Kinase | IC50 (nM) |

| PI4KIIIβ | 3.6 |

| PI4KIIIα | ~3000 |

| PI3Kα | ~10000 |

| PI3Kβ | >20000 (<20% inhibition at 20 µM) |

| PI3Kγ | 20000 |

| PI3Kδ | 720 |

| PI3KC2γ | ~1000 |

| PI4K2α | >20000 (<20% inhibition at 20 µM) |

| PI4K2β | >20000 (<20% inhibition at 20 µM) |

Table 2: Antiviral Activity and Cytotoxicity of this compound against Hepatitis C Virus (HCV) [1][5][7]

| Cell Line | Assay | IC50 / CC50 (µM) |

| Huh-7 | HCV Replication (Genotype 1b) | 1.3 |

| Huh-7 | Cytotoxicity | >32 |

Signaling Pathways and Mechanism of Action

PI4KIIIβ is a key regulator of multiple signaling pathways. This compound, by inhibiting the catalytic activity of PI4KIIIβ, provides a means to investigate the downstream consequences of reduced PI4P production.

PI4KIIIβ in the PI3K/Akt Signaling Pathway

PI4KIIIβ has been shown to influence the PI3K/Akt signaling cascade, a critical pathway for cell survival, growth, and proliferation. While the precise mechanism is still under investigation, evidence suggests that PI4KIIIβ may regulate Akt activation.[8] The use of this compound can help elucidate whether the kinase activity of PI4KIIIβ is directly required for this regulation.

References

- 1. This compound | PI3K | PI4K | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | PI4KIIIβ inhibitor | Probechem Biochemicals [probechem.com]

- 6. glpbio.com [glpbio.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for PI4KIIIbeta-IN-10 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid second messenger that plays a vital role in the structural integrity and function of the Golgi apparatus, vesicular trafficking, and as a precursor for other important phosphoinositides.[1][2] The dysregulation of PI4KIIIβ activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[1][3] PI4KIIIbeta-IN-10 is a potent and selective inhibitor of PI4KIIIβ, serving as a valuable tool for studying the enzyme's function and for drug discovery efforts.

These application notes provide detailed protocols for performing in vitro kinase assays with this compound, including both traditional radioactive methods and non-radioactive luminescence and time-resolved fluorescence resonance energy transfer (TR-FRET) based assays. Additionally, we present the inhibitory profile of this compound and a schematic of the PI4KIIIβ signaling pathway.

Data Presentation

Inhibitor Profile of this compound

This compound demonstrates high potency and selectivity for PI4KIIIβ. The half-maximal inhibitory concentration (IC50) values against a panel of related lipid kinases are summarized in the table below.

| Kinase Target | IC50 (nM) |

| PI4KIIIβ | 3.6 |

| PI3Kδ | 720 |

| PI3KC2γ | ~1000 |

| PI4KIIIα | ~3000 |

| PI3Kα | ~10000 |

| PI3Kγ | 20000 |

Data compiled from multiple sources. The IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway

PI4KIIIβ plays a central role in the phosphoinositide signaling pathway. It is activated by various upstream signals and interacts with several proteins, including Rab11 and ACBD3, which regulate its localization and activity at the Golgi apparatus. The primary function of PI4KIIIβ is the conversion of PI to PI4P. PI4P then acts as a docking site for effector proteins containing a pleckstrin homology (PH) domain, thereby regulating vesicular trafficking from the Golgi. Furthermore, PI4P can be subsequently phosphorylated by PIP5K to generate PI(4,5)P2, a crucial precursor for the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and growth.

Caption: PI4KIIIβ Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Experimental Workflow Overview

The general workflow for an in vitro kinase assay involves the preparation of reagents, initiation of the kinase reaction, and subsequent detection of the product. The specific detection method will vary depending on the chosen assay format (radioactive, luminescence, or TR-FRET).

Caption: General workflow for PI4KIIIbeta in vitro kinase assays.

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay

This protocol is a traditional and highly sensitive method for measuring kinase activity.

Materials:

-

Recombinant PI4KIIIβ enzyme

-

This compound

-

Phosphatidylinositol:Phosphatidylserine (PI:PS) lipid substrate

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT, 0.075 mM Triton X-100)

-

Bovine Serum Albumin (BSA)

-

10% DMSO in Kinase Assay Buffer

-

1 M NaCl / 1% Phosphoric Acid wash buffer

-

Nitrocellulose membrane

-

Scintillation counter and vials

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in 10% DMSO.

-

Prepare a 2.5x enzyme/substrate mix containing PI4KIIIβ, PI:PS, and BSA in kinase assay buffer.

-

Prepare a 2.5x ATP solution containing cold ATP and [γ-³²P]ATP.

-

-

Kinase Reaction:

-

In a 25 µL reaction volume, add 10 µL of the 2.5x enzyme/substrate mix.

-

Add 5 µL of the this compound dilution (or 10% DMSO for control) and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2.5x ATP solution.

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Spot 4 µL of the reaction mixture onto a nitrocellulose membrane.

-

Dry the membrane under a heat lamp for 5 minutes.

-

Wash the membrane once for 30 seconds, followed by six 5-minute washes with 1 M NaCl / 1% Phosphoric Acid.

-

Dry the membrane under a heat lamp for 20 minutes.

-

Expose the membrane to a phosphor screen overnight and quantify the signal using a phosphorimager.

-

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This non-radioactive assay measures kinase activity by quantifying the amount of ADP produced in the reaction.

Materials:

-

Recombinant PI4KIIIβ enzyme

-

This compound

-

PI:PS lipid substrate

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in the appropriate buffer with DMSO.

-

Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

-

-

Kinase Reaction (in a 384-well plate):

-

Add 5 µL of the kinase reaction mixture (containing enzyme, substrate, and buffer).

-

Add this compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate for the desired time at room temperature.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4][5][6][7][8]

-

Protocol 3: TR-FRET-Based Adapta™ Universal Kinase Assay

This homogeneous, non-radioactive assay is based on the detection of ADP using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

Materials:

-

Recombinant PI4KIIIβ enzyme

-

This compound

-

PI:PS lipid substrate

-

ATP

-

Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific), which includes TR-FRET dilution buffer, Eu-anti-ADP antibody, and an Alexa Fluor® 647 ADP tracer.

-

Kinase Quench Buffer (EDTA)

-

Low-volume 384-well plates

-

TR-FRET enabled plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 4x serial dilution of this compound in buffer with 4% DMSO.

-

Prepare a 4x solution of PI4KIIIβ enzyme in kinase reaction buffer.

-

Prepare a 2x solution of PI:PS substrate and ATP in kinase reaction buffer.

-

-

Kinase Reaction (in a 384-well plate):

-

Add 2.5 µL of the 4x inhibitor solution.

-

Add 2.5 µL of the 4x kinase solution.

-

Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Add 5 µL of a solution containing Kinase Quench Buffer (EDTA), Eu-anti-ADP antibody, and the Alexa Fluor® 647 ADP tracer prepared in TR-FRET dilution buffer.

-

Incubate for at least 30 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (Europium). A decrease in the TR-FRET signal indicates an increase in kinase activity.[9]

-

References

- 1. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. ulab360.com [ulab360.com]

- 5. eastport.cz [eastport.cz]

- 6. promega.com [promega.com]

- 7. ulab360.com [ulab360.com]

- 8. kinaselogistics.com [kinaselogistics.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for PI4KIIIbeta-IN-10 in Hepatitis C Virus Replication Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ), for the investigation of Hepatitis C Virus (HCV) replication. This document includes detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Hepatitis C Virus (HCV), a leading cause of chronic liver disease, hijacks host cellular machinery to facilitate its replication. A key host factor in this process is PI4KIIIβ, a lipid kinase that plays a crucial role in the formation of the membranous web, the site of viral RNA replication.[1][2][3][4] The viral non-structural protein 5A (NS5A) interacts with and activates PI4KIIIα, a related kinase, leading to the production of phosphatidylinositol 4-phosphate (PI4P).[5][6][7][8] This PI4P-enriched microenvironment is essential for the integrity of the replication complex.[5][6][7] this compound is a valuable tool for dissecting the role of PI4KIIIβ in this process and for evaluating its potential as an antiviral target.

Quantitative Data

The following tables summarize the in vitro activity and selectivity of this compound and other relevant PI4K inhibitors against HCV.

Table 1: In Vitro Activity of this compound Against HCV

| Compound | Target | HCV Genotype | Assay System | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | PI4KIIIβ | 2a (J6/JFH1) | Replicon Assay | 1.3 | >32 | >24.6 |

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| PI4KIIIβ | 3.6 |

| PI4KIIIα | ~3000 |

| PI3Kα | ~10000 |

| PI3Kβ | >20000 |

| PI3Kγ | ~20000 |

| PI3Kδ | ~720 |

| PI3KC2γ | ~1000 |

| PI4K2α | >20000 |

| PI4K2β | >20000 |

Signaling Pathway and Mechanism of Action

HCV replication is intricately linked to the host cell's lipid metabolism, particularly the phosphoinositide pathway. The viral NS5A protein plays a central role by recruiting and activating host PI4KIIIα at the endoplasmic reticulum. This leads to the localized synthesis of PI4P, which acts as a scaffold for the assembly of the viral replication complex. PI4P recruits other host factors, such as oxysterol-binding protein (OSBP), which is thought to transport cholesterol to the replication sites, further modifying the membrane environment to support viral replication.[5][6] While the direct interaction is more strongly established with PI4KIIIα, PI4KIIIβ is also a critical host factor for HCV replication, and its inhibition disrupts this process.[2][3][4] this compound, by inhibiting PI4KIIIβ, interferes with the formation of this specialized membrane environment, thereby suppressing HCV replication.

Caption: HCV replication pathway involving PI4KIIIβ.

Experimental Protocols

HCV Replication Assay (Subgenomic Replicon System)

This protocol describes the use of a luciferase-based subgenomic replicon assay to determine the anti-HCV activity of this compound.

Materials:

-

Huh7.5 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b or 2a).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.

-

This compound (stock solution in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Huh7.5 replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range would be from 0.01 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO only).

-

Treatment: Carefully remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measurement: Measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase readings of the treated wells to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Caption: Workflow for HCV Replication Assay.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of this compound in Huh7.5 cells using an MTT assay.[1][9][10][11]

Materials:

-

Huh7.5 cells.

-

DMEM with 10% FBS and penicillin/streptomycin.

-

This compound (stock solution in DMSO).

-

96-well clear tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed Huh7.5 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium, similar to the replication assay.

-

Treatment: Replace the medium with 100 µL of medium containing the compound dilutions or vehicle control.

-

Incubation: Incubate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.

Caption: Workflow for Cytotoxicity Assay.

HCV Resistance Selection Protocol

This protocol describes a method for selecting for HCV replicons with reduced susceptibility to this compound.[2][3][12][13]

Materials:

-

Huh7 cells harboring a subgenomic HCV replicon with a selectable marker (e.g., neomycin resistance).

-

Culture medium with and without G418.

-

This compound.

-

6-well and larger tissue culture flasks.

Procedure:

-

Initial Culture: Plate Huh7 replicon cells in 6-well plates in medium containing G418.

-

Compound Addition: Treat the cells with increasing concentrations of this compound, starting from the EC50 value (e.g., 1x, 2x, 5x, 10x EC50).

-

Passaging: Passage the cells every 3-5 days, maintaining the selective pressure of both G418 and the corresponding concentration of this compound.

-

Dose Escalation: Once cells are growing consistently at a given concentration, increase the concentration of this compound in a stepwise manner.

-

Colony Isolation: After several weeks of culture, colonies of resistant cells may emerge. Isolate these colonies and expand them in the presence of the selective compound concentration.

-

Phenotypic Analysis: Characterize the resistant cell clones by determining the EC50 of this compound and comparing it to the parental cell line.

-

Genotypic Analysis: Extract RNA from the resistant clones, reverse transcribe, and sequence the HCV non-structural genes (particularly NS3-NS5B) to identify potential resistance-conferring mutations.

Caption: Workflow for HCV Resistance Selection.

Conclusion

This compound is a powerful research tool for elucidating the role of PI4KIIIβ in the HCV life cycle. The protocols and data presented here provide a framework for its application in antiviral screening, mechanism of action studies, and resistance profiling. The high barrier to resistance for host-targeting antivirals makes inhibitors of PI4KIIIβ an area of continued interest in the development of novel HCV therapeutics.[1][2][3]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. hcvguidelines.org [hcvguidelines.org]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for PI4KIIIbeta-IN-10 Treatment of Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a critical enzyme in the phosphoinositide signaling pathway, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This PI4P pool is a key precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), a versatile signaling phospholipid that regulates numerous cellular processes in neurons, including ion channel function, vesicular trafficking, and cytoskeletal dynamics. PI4KIIIbeta-IN-10 is a potent and selective inhibitor of PI4KIIIβ, making it a valuable tool for investigating the role of this kinase and its downstream signaling pathways in neuroscience research. These application notes provide detailed protocols for the use of this compound in neuronal cultures to study its effects on neuronal viability, protein expression, and signaling pathways.

Data Presentation

This compound Inhibitor Profile

| Property | Value | Reference |

| Target | Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) | [1] |

| IC50 | 3.6 nM | [1] |

| Selectivity | >200-fold selective for PI4KIIIβ over class I and class III PI3Ks. Weak inhibition of PI3KC2γ (~1 µM), PI3Kα (~10 µM), and PI4KIIIα (~3 µM). <20% inhibition at concentrations up to 20 µM for PI4K2α, PI4K2β, and PI3Kβ. | [1] |

| Molecular Weight | 475.58 g/mol | N/A |

| Solubility | Soluble in DMSO | N/A |

Signaling Pathways and Experimental Workflows

PI4KIIIβ Signaling Pathway in Neurons

References

Application Notes and Protocols for PI4KIIIbeta-IN-10 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI4KIIIbeta-IN-10 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), a lipid kinase implicated in a variety of cellular processes, including membrane trafficking, signal transduction, and viral replication.[1][2] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of PI4KIIIβ in in vivo models. These application notes provide a summary of the inhibitor's activity and recommended protocols for its administration in mouse models based on available formulation data.

Disclaimer: No specific in vivo studies detailing the administration of this compound in mouse models, including dosage, administration route, and frequency, have been identified in the public domain as of November 2025. The following protocols are based on common formulation strategies for similar research compounds and should be considered as a starting point. It is imperative that researchers conduct initial dose-response and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and its selectivity against other related kinases.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| PI4KIIIβ | 3.6 |

Table 2: Selectivity Profile of this compound

| Kinase | Inhibition | Concentration (µM) |

| PI3KC2γ | Weak | ~1 |

| PI3Kα | Weak | ~10 |

| PI4KIIIα | Weak | ~3 |

| PI4K2α | <20% | up to 20 |

| PI4K2β | <20% | up to 20 |

| PI3Kβ | <20% | up to 20 |

Data sourced from[3]

Signaling Pathway

PI4KIIIβ plays a crucial role in the phosphoinositide signaling pathway by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequently phosphatidylinositol 3,4,5-trisphosphate (PIP3), which are critical second messengers in the PI3K/Akt signaling cascade that governs cell survival, growth, and proliferation.[4][5][6][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | PI4KIIIβ inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: PI4KIIIbeta-IN-10 Solubility and In Vivo Preparation

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed information and protocols for the use of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ). The following sections cover its physicochemical properties, solubility characteristics, and step-by-step instructions for preparing solutions for both in vitro and in vivo studies.

Physicochemical and Biological Properties

This compound is a highly potent inhibitor of PI4KIIIβ with an IC50 of 3.6 nM.[1][2][3] It demonstrates significant selectivity, with only weak inhibition of related lipid kinases such as PI3KC2γ, PI3Kα, and PI4KIIIα, and less than 20% inhibition of PI4K2α, PI4K2β, and PI3Kβ at concentrations up to 20 µM.[1][2][4] This selectivity makes it a valuable tool for studying the specific roles of PI4KIIIβ in various cellular processes.

| Property | Value | References |

| Molecular Weight | 475.58 g/mol | [1][2] |

| Formula | C₂₂H₂₅N₃O₅S₂ | [1][2] |

| CAS Number | 1881233-39-1 | [1][2] |

| Appearance | White to off-white solid | [1] |

| IC₅₀ (PI4KIIIβ) | 3.6 nM | [1][2][3] |

Solubility Data

The solubility of this compound is a critical factor for its effective use in experiments. It is largely insoluble in water but shows good solubility in organic solvents like DMSO and ethanol.[2]

| Solvent | Concentration | Notes | References |

| DMSO | ≥ 95 mg/mL (199.75 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication or warming may be required. | [1][2] |

| Ethanol | 12 mg/mL | - | [2] |

| Water | Insoluble | - | [2] |

Experimental Protocols

This protocol outlines the preparation of a high-concentration stock solution in DMSO, which can be further diluted in aqueous media for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., for a 50 mg/mL stock, add 20 µL of DMSO per 1 mg of powder).

-

Dissolution: Vortex the solution vigorously. If particulates remain, use an ultrasonic bath or gently warm the tube to 37°C to aid dissolution.[1][4]

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 2 years) storage.[1][2]

The poor aqueous solubility of this compound necessitates the use of a vehicle for in vivo administration. Below are three common formulations. It is recommended to prepare these working solutions fresh on the day of use.[1][2]

Formulation Options:

| Formulation | Composition | Achievable Concentration | References |

| Aqueous (PEG/Tween) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |

| Aqueous (Cyclodextrin) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |

| Oil-based | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |

Procedure for Aqueous Formulation (PEG/Tween):

This protocol is for preparing 1 mL of vehicle. Scale volumes as needed.

-

Prepare Stock: Start with a concentrated, clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Step 1: In a sterile tube, add 400 µL of PEG300.

-

Step 2: Add 100 µL of your DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[1]

-

Step 3: Add 50 µL of Tween-80 and mix again until the solution is homogenous and clear.[1]

-

Step 4: Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.[1]

-

Administration: The final solution should be clear. Use immediately for animal dosing.[2]

Procedure for Oil-based Formulation (Corn Oil):

This protocol is for preparing 1 mL of vehicle.

-

Prepare Stock: Start with a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Step 1: In a sterile tube, add 900 µL of corn oil.

-

Step 2: Add 100 µL of your DMSO stock solution to the corn oil.

-

Step 3: Vortex the mixture thoroughly to ensure a uniform suspension or solution.

-

Administration: Use the formulation on the same day it is prepared.

Signaling Pathway and Experimental Workflow

PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[5][6] This PI4P pool, primarily at the Golgi apparatus, is a precursor for other critical signaling lipids like PI(4,5)P₂ and PI(3,4,5)P₃.[6][7] PI4KIIIβ also plays a role in the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[5] Interestingly, PI4KIIIβ can activate Akt in a manner that is independent of its kinase activity but dependent on its interaction with the small GTPase Rab11a, which is involved in endosomal recycling.[5]

Caption: PI4KIIIβ signaling and point of inhibition.

The following diagram illustrates a typical workflow for conducting in vivo experiments with this compound, from compound preparation to data analysis.

Caption: General workflow for in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | PI4KIIIβ inhibitor | Probechem Biochemicals [probechem.com]

- 4. glpbio.com [glpbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior | Journal of Neuroscience [jneurosci.org]

determining the optimal working concentration of PI4KIIIbeta-IN-10

Application Notes and Protocols for PI4KIIIbeta-IN-10

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the conversion of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1][2] This lipid product is a key precursor for other important signaling molecules like PI(4,5)P₂ and PI(3,4,5)P₃ and plays a vital role in membrane trafficking, Golgi apparatus function, and cell signaling.[1][2] Notably, PI4KIIIβ has been identified as an essential host factor for the replication of a wide range of RNA viruses, including Hepatitis C virus (HCV), rhinoviruses, and coronaviruses, making it an attractive target for antiviral drug development.[2][3][4][5][6][7]

This compound is a highly potent and selective small molecule inhibitor of PI4KIIIβ.[8][9][10][11][12] Its high selectivity makes it an excellent tool for dissecting the specific roles of PI4KIIIβ in various cellular processes and for exploring its therapeutic potential. This document provides detailed guidelines and protocols for in biochemical and cellular assays.

Mechanism of Action and Selectivity

This compound exerts its function by directly inhibiting the kinase activity of PI4KIIIβ. It is a potent inhibitor with a reported IC50 value of 3.6 nM in biochemical assays.[8][9][10][11][12][13][14] A key advantage of this compound is its high selectivity for PI4KIIIβ over other related lipid kinases. This specificity is crucial for attributing observed biological effects directly to the inhibition of PI4KIIIβ, minimizing confounding off-target effects. The inhibitor shows significantly weaker activity against other kinases, with over 200-fold selectivity across many enzymes tested.[2][8]

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of this compound against a panel of lipid kinases, demonstrating its high selectivity for PI4KIIIβ.

| Kinase Target | IC50 Value | Reference |

| PI4KIIIβ | 3.6 nM | [8][9][10][11][12][13][14] |

| PI4KIIIα | ~3 µM | [2][8][10][13] |

| PI3KC2γ | ~1 µM | [2][8][10][13] |

| PI3Kδ | 720 nM | [8] |

| PI3Kα | ~10 µM | [2][8][10][13] |

| PI3Kγ | 20 µM | [8] |

| PI4K2α | >20 µM (<20% inhibition) | [8][9][10][13] |

| PI4K2β | >20 µM (<20% inhibition) | [8][9][10][13] |

| PI3Kβ | >20 µM (<20% inhibition) | [8][9][10][13] |

Application Notes

Reconstitution and Storage

-

Reconstitution: this compound is typically supplied as a solid powder. For stock solutions, dissolve the compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[8][9][10] Solubility in DMSO is reported to be in the range of 30-95 mg/mL.[8][9][10] To aid dissolution, sonication may be required.[8] It is critical to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[10]

-

Stock Solution Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stored properly, the stock solution is stable for extended periods (e.g., 1 year at -20°C or 2 years at -80°C).[10]

-

Working Solutions: Prepare fresh working solutions by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Determining the Optimal Working Concentration

The optimal working concentration of this compound is application-dependent.

-

Biochemical Assays: For in vitro kinase assays using purified enzyme, concentrations ranging from low nanomolar (e.g., 1 nM) to high nanomolar (e.g., 500 nM) are typically sufficient to generate a full dose-response curve and determine the IC50.

-

Cell-Based Assays: In cellular contexts, higher concentrations are generally required due to factors like cell permeability, metabolism, and protein binding. A starting point for cellular assays, such as viral replication or cell signaling studies, could be in the range of 100 nM to 10 µM. For example, the reported IC50 for inhibiting Hepatitis C virus replication in Huh-7 cells is 1.3 µM.[10][12] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.

-

Cytotoxicity: Always assess the cytotoxicity of the compound in your cell line of choice in parallel with your functional assays. The 50% cytotoxic concentration (CC50) should be significantly higher than the effective concentration (EC50) to ensure that the observed effects are not due to cell death. This compound has been reported to have low cytotoxicity, with a CC50 greater than 32 µM in Huh-7.5 cells.[12]

Experimental Protocols

Protocol 1: In Vitro PI4KIIIβ Kinase Assay (IC50 Determination)

This protocol is adapted from a standard radiometric lipid kinase assay and is designed to determine the biochemical potency (IC50) of this compound.[13][15]

Materials:

-

Recombinant PI4KIIIβ enzyme

-

This compound

-

L-α-Phosphatidylinositol (PI) substrate

-

Lipid vesicles (e.g., DOPS:DOPC)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% CHAPS)

-

ATP solution

-

[γ-³²P]ATP

-

10% DMSO (for inhibitor dilutions)

-

Nitrocellulose membrane (0.2 µm)

-

Wash buffer (1 M NaCl, 1% Phosphoric Acid)

-

Scintillation fluid and counter or phosphor screen and imager

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 10% DMSO. A typical 10-point, 3-fold serial dilution starting from 10 µM might be appropriate.

-

Substrate Preparation: Sonicate L-α-Phosphatidylinositol and carrier lipids (DOPS:DOPC) in water to generate lipid vesicles (e.g., 1 mg/mL).[13]

-

Kinase Reaction Setup: a. In a reaction tube, combine the kinase assay buffer, lipid vesicles, and recombinant PI4KIIIβ enzyme. b. Add the diluted this compound or DMSO vehicle control to the enzyme mixture. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

-

Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction & Spotting: Stop the reaction (e.g., by adding acid or EDTA). Spot a small volume (e.g., 4 µL) of each reaction mixture onto a nitrocellulose membrane.[13][15]

-

Washing: a. Dry the membrane under a heat lamp for 5 minutes.[13][15] b. Wash the membrane multiple times (e.g., 6 x 5-minute washes) with wash buffer (1 M NaCl / 1% Phosphoric Acid) to remove unincorporated [γ-³²P]ATP.[13][15]

-

Detection: a. Dry the membrane completely.[13][15] b. Quantify the incorporated radioactivity by either liquid scintillation counting or by exposing the membrane to a phosphor screen followed by imaging.[13][15]

-

Data Analysis: a. Plot the remaining kinase activity (%) against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Optimal Working Concentration (EC50 Determination)

This protocol provides a general framework for determining the effective concentration of this compound in a cell-based assay (e.g., viral replication, signaling readout, or cell viability).

Materials:

-

Cell line of interest (e.g., Huh-7 for HCV, MRC-5 for coronaviruses)[10][16]

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Multi-well plates (e.g., 96-well)

-

Assay-specific reagents (e.g., virus stock, luciferase reporter substrate, cell viability reagent like CCK8 or MTT)

-

Plate reader (or other detection instrument)

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere overnight.[17]

-

Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Start with a high concentration (e.g., 20-50 µM) and perform a 2- or 3-fold dilution series. Include a "cells only" control and a "vehicle control" (medium with the highest concentration of DMSO used).

-

Treatment: Remove the old medium from the cells and add the medium containing the serially diluted inhibitor.

-

Assay-Specific Steps:

-

For Antiviral Assays: After a short pre-incubation with the inhibitor (e.g., 1 hour), infect the cells with the virus at a predetermined multiplicity of infection (MOI).[4]

-

For Signaling Assays: After inhibitor treatment for a desired duration, stimulate the cells with an agonist or collect lysates for analysis (e.g., Western blot for phosphorylated proteins).

-

-

Incubation: Incubate the plate for a period relevant to the assay (e.g., 24-72 hours for viral replication or cytotoxicity).

-